2-(3-Methyl-4-indanylamino)-2-oxazoline
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Overview
Description
2-(3-Methyl-4-indanylamino)-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound features a 3-methyl-4-indanylamino group attached to the oxazoline ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-indanylamino)-2-oxazoline typically involves the following steps:
Formation of the Indanylamine Intermediate: The starting material, 3-methylindane, undergoes nitration to form 3-methyl-4-nitroindane. This intermediate is then reduced to yield 3-methyl-4-indanylamine.
Cyclization to Form Oxazoline: The 3-methyl-4-indanylamine is reacted with an appropriate carboxylic acid derivative, such as an acyl chloride or ester, under basic conditions to form the oxazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-indanylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazoles or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted oxazoline derivatives.
Scientific Research Applications
2-(3-Methyl-4-indanylamino)-2-oxazoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-indanylamino)-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-4-indanylamino)-2-thiazoline: Similar structure but contains a sulfur atom instead of oxygen.
2-(3-Methyl-4-indanylamino)-2-imidazoline: Contains an additional nitrogen atom in the ring.
2-(3-Methyl-4-indanylamino)-2-pyrazoline: Features a five-membered ring with two nitrogen atoms.
Uniqueness
2-(3-Methyl-4-indanylamino)-2-oxazoline is unique due to the presence of both nitrogen and oxygen atoms in the oxazoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
101932-37-0 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(3-methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-9-5-6-10-3-2-4-11(12(9)10)15-13-14-7-8-16-13/h2-4,9H,5-8H2,1H3,(H,14,15) |
InChI Key |
PFPPRZQLMZXVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C(=CC=C2)NC3=NCCO3 |
Origin of Product |
United States |
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